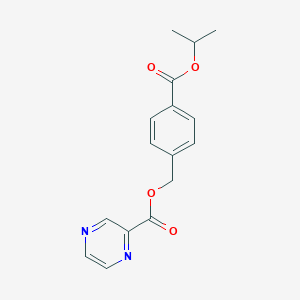
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine, also known as BRL-52537, is a selective antagonist of the dopamine D4 receptor. It is a piperidine derivative that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is a selective antagonist of the dopamine D4 receptor. It binds to the receptor and prevents the binding of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By blocking the dopamine D4 receptor, 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine modulates the activity of the dopamine pathway and produces its therapeutic effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been shown to produce anxiolytic and antidepressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its selectivity for the dopamine D4 receptor. This allows for more precise modulation of the dopamine pathway, which may lead to fewer side effects compared to non-selective dopamine receptor antagonists. However, one limitation of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the potential use of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in the treatment of drug addiction. Further studies are needed to investigate the efficacy of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in reducing drug-seeking behavior in humans. Another area of interest is the potential neuroprotective effects of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in Parkinson's disease. Further studies are needed to investigate the mechanisms underlying the neuroprotective effects of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine and to determine its potential as a therapeutic agent for Parkinson's disease. Finally, the development of more soluble forms of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine may improve its usefulness in experimental settings.
Synthesemethoden
The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-(5-bromo-2-methoxybenzyl)piperidine with pyrrolidine in the presence of a base. The reaction yields 1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine as a white solid with a purity of over 99%. The synthesis method has been well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been investigated for its potential use in the treatment of drug addiction and Parkinson's disease.
Eigenschaften
Produktname |
1-(5-Bromo-2-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Molekularformel |
C17H25BrN2O |
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H25BrN2O/c1-21-17-5-4-15(18)12-14(17)13-19-10-6-16(7-11-19)20-8-2-3-9-20/h4-5,12,16H,2-3,6-11,13H2,1H3 |
InChI-Schlüssel |
VAEZWPCDCVNLLC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
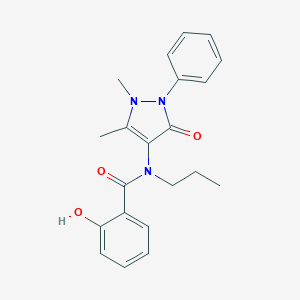
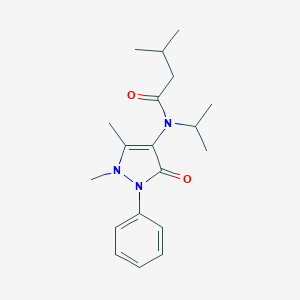
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
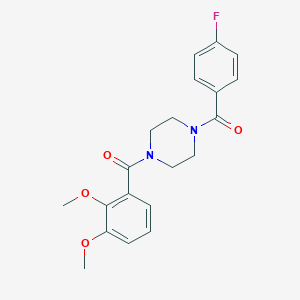

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
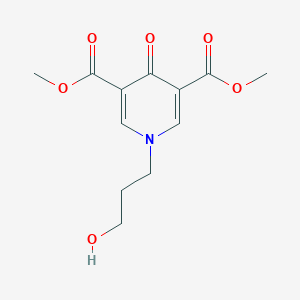
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
